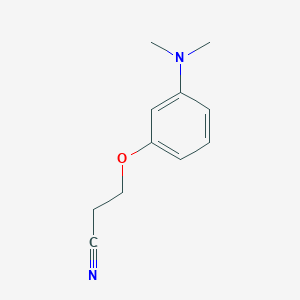![molecular formula C18H21ClN2O B8602419 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol](/img/structure/B8602419.png)
4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol is a complex organic compound that features a piperidine ring, a phenol group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol typically involves multiple steps, starting with the preparation of 4-chloro-N-methylaniline. This intermediate can be synthesized by the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate . The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction with appropriate reagents . Finally, the phenol group is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenol group can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylaniline: Shares the aniline moiety but lacks the piperidine and phenol groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol is unique due to its combination of a piperidine ring, a phenol group, and a substituted aniline moiety
Properties
Molecular Formula |
C18H21ClN2O |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H21ClN2O/c1-20(15-4-2-14(19)3-5-15)16-10-12-21(13-11-16)17-6-8-18(22)9-7-17/h2-9,16,22H,10-13H2,1H3 |
InChI Key |
CQCIUZSOROMUDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
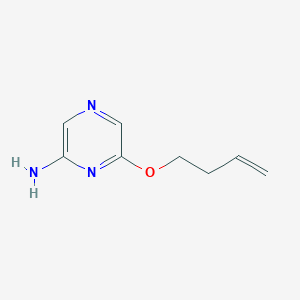
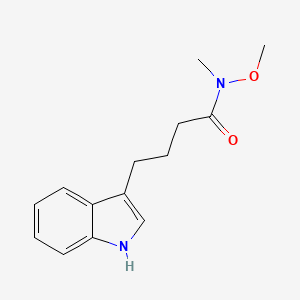
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8602348.png)
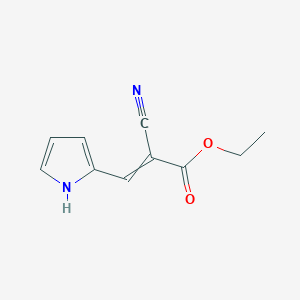
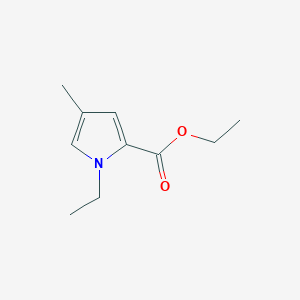
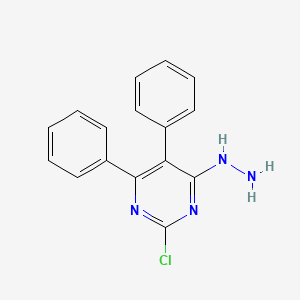
![6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one](/img/structure/B8602397.png)
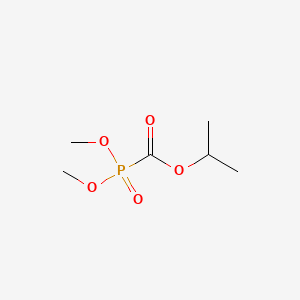
![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
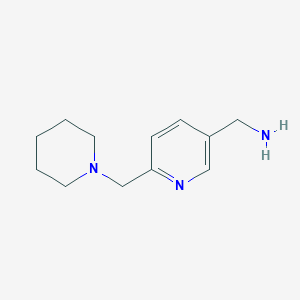

![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)
![2-[(diphenylmethyl)amino]Ethanol](/img/structure/B8602433.png)
